tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
tert-Butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a tert-butyl carboxylate ester at position 6 and a methyl substituent at position 2. The 5,7-dihydro-4H designation indicates partial saturation of the pyridine ring, which influences its conformational flexibility and reactivity. Its tert-butyl group enhances solubility in organic solvents and serves as a protective group during synthetic modifications .
Properties
IUPAC Name |
tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9-7-14(4)13-10(9)8-15/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUGSCHVKFWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN(N=C2C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114632 | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 2,4,5,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421311-92-3 | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 2,4,5,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 2,4,5,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
- PI3Kδ Inhibition : This compound has shown promise as a selective inhibitor of the PI3Kδ pathway, which is crucial in various cancers and autoimmune diseases. In studies, compounds derived from this structure exhibited IC50 values as low as 18 nM, indicating potent biological activity .
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds can act as effective anticancer agents. The structural characteristics of this compound allow for modifications that enhance its anticancer efficacy.
- Case Study : A study highlighted the development of pyrazolo compounds that target cancer cell pathways, demonstrating their ability to induce apoptosis in cancer cells while sparing normal cells .
Optical Applications
The compound has been investigated for its photophysical properties, making it suitable for optical applications such as fluorescent markers in biological research.
- Fluorescent Probes : Pyrazolo derivatives have been utilized as lipid droplet biomarkers in HeLa and L929 cells, showcasing their versatility in imaging applications .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : The target compound’s partial saturation (5,7-dihydro-4H) balances rigidity and flexibility, whereas fully saturated analogues (e.g., hexahydro derivatives) may exhibit reduced reactivity due to increased steric hindrance .
- Functional Groups: The 2-methyl group in the target compound likely enhances steric protection of the pyrazole ring, whereas the 3-oxo or 3-amino groups in analogues introduce hydrogen-bonding capabilities or reactivity for cross-coupling reactions .
Positional Isomers: Pyrazolo[3,4-b]pyridines
Compounds like 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile () differ in the fusion position of the pyrazole and pyridine rings ([3,4-b] vs. [3,4-c]). This positional isomerism affects electronic properties and binding affinities. For example:
- Synthesis : Pyrazolo[3,4-b]pyridines are synthesized via cyclocondensation in ionic liquids ([bmim][BF4]), whereas pyrazolo[3,4-c]pyridines may require alternative methods (e.g., multi-step protocols involving Lawesson’s reagent or NaOH, as seen in ) .
- Applications : Pyrazolo[3,4-b]pyridines are often explored for biological activity (e.g., kinase inhibition), while pyrazolo[3,4-c]pyridines with tert-butyl esters are prioritized as synthetic intermediates .
Heterocyclic Analogues with Oxadiazole Moieties
Compounds such as ethyl 4,7-di(thiophen-2-yl)-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylate () replace the pyrazole ring with an oxadiazole. Key differences include:
- Electronic Properties : Oxadiazolo derivatives exhibit enhanced electron-withdrawing character, making them suitable for optoelectronic applications (e.g., organic semiconductors) .
- Substituent Effects : Thiophene or bromothiophene groups in these analogues () enable π-conjugation, unlike the alkyl/ester substituents in the target compound .
Biological Activity
tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS Number: 1421311-92-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- Purity : ≥97%
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The specific compound this compound has shown promise in various pharmacological applications.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have shown IC₅₀ values in the low micromolar range against HeLa and A375 cell lines, indicating potent anti-cancer properties .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- α-Amylase Inhibition : A study highlighted that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibition of α-amylase, with some compounds showing IC₅₀ values comparable to standard drugs like acarbose . This suggests potential applications in managing diabetes.
3. Neuroprotective Effects
Research indicates that certain pyrazolo derivatives can modulate neurotransmitter systems:
- CNS Activity : Compounds within this class have been reported to exhibit anxiolytic and CNS depressant effects, which could be beneficial in treating anxiety disorders .
The mechanisms underlying the biological activities of this compound involve:
- Targeting Kinases : Many pyrazolo derivatives act as cyclin-dependent kinase (CDK) inhibitors. For instance, one derivative showed selectivity for CDK2 with an IC₅₀ of 0.36 µM .
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as the PI3-K signaling pathway, which is critical in cancer progression and metabolic regulation .
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the efficacy of a series of pyrazolo derivatives against various cancer cell lines. The findings indicated that modifications on the pyrazolo framework significantly enhanced anti-tumor activity. The compound this compound was noted for its promising results against breast cancer cell lines.
Case Study 2: Diabetes Management
Another investigation focused on the α-amylase inhibitory activity of several pyrazolo derivatives. The study reported that compounds similar to this compound showed competitive inhibition against α-amylase with IC₅₀ values ranging from 5 to 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
